
CAY10499
Overview
Description
CAY10499 (chemical name: [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid benzyl ester) is a multi-target lipase inhibitor initially identified as a monoglyceride lipase (MGL) inhibitor through a high-throughput 96-well plate assay using 4-nitrophenylacetate as a non-radioactive substrate . MGL is a key enzyme in hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG), making this compound a modulator of endocannabinoid signaling . Beyond MGL, this compound also inhibits hormone-sensitive lipase (HSL) and fatty acid amide hydrolase (FAAH) with IC50 values of 90 nM, 86 nM, and 92 nM, respectively, though its mechanism (reversible vs. irreversible) remains debated .
Its solubility in DMSO (20 mg/mL) and low cytotoxicity (CC50 > 100 µM in most cell lines) further support its utility in preclinical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: CAY10499, formally known as [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester, is synthesized through a multi-step processThe reaction conditions typically include the use of organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures maintained at moderate levels to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: CAY10499 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the carbamate group.
Substitution: Substitution reactions can occur at the phenyl ring or the oxadiazole ring, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions
Major Products:
Scientific Research Applications
Scientific Research Applications
CAY10499 has diverse applications across several scientific fields:
1. Biochemistry and Lipid Metabolism
- Inhibition Studies : this compound is widely used to study the inhibition of lipases, providing insights into lipid metabolism pathways. It is instrumental in understanding how lipases regulate cellular processes related to energy storage and mobilization .
- Mechanistic Insights : The compound's ability to inhibit multiple lipases allows researchers to explore the functional roles of these enzymes in various metabolic disorders .
2. Medical Research
- Obesity and Metabolic Disorders : this compound is investigated for potential therapeutic applications in obesity and related metabolic disorders. By inhibiting lipase activity, it may help regulate lipid levels and improve metabolic outcomes .
- Viral Infections : Recent studies have shown that this compound can reduce viral replication in cells infected with SARS-CoV-2 by inhibiting lipolysis, which is crucial for viral protein palmitoylation and energy production . This suggests a novel approach to managing viral infections through modulation of lipid metabolism.
3. Pharmacological Studies
- Drug Discovery : this compound serves as a reference compound in the development of new lipase inhibitors. Its broad-spectrum inhibition profile makes it a valuable tool in drug discovery aimed at targeting lipid-related diseases .
Case Studies
Case Study 1: Inhibition of Lipolysis in Adipocytes
A study assessed the impact of this compound on lipolytic activity in adipocytes. The results indicated that treatment with this compound significantly reduced glycerol release stimulated by secretin, demonstrating its effectiveness as an inhibitor of hormone-sensitive lipase .
Case Study 2: Antiviral Activity Against SARS-CoV-2
In vitro experiments showed that this compound reduced levels of pro-inflammatory cytokines and inhibited viral replication in SARS-CoV-2-infected cells. The study highlighted its potential as a therapeutic agent against viral infections by targeting host lipid metabolism .
Mechanism of Action
CAY10499 exerts its effects by inhibiting the activity of monoglyceride lipase, hormone-sensitive lipase, and fatty acid amide hydrolase. These enzymes are involved in the hydrolysis of lipid substrates, and their inhibition leads to the accumulation of lipid intermediates. The compound binds to the active sites of these enzymes, preventing the hydrolysis of lipid substrates and thereby modulating lipid signaling pathways .
Comparison with Similar Compounds
Potency and Selectivity
Table 1: Inhibitory Activity (IC50) of CAY10499 and Key Comparators
Compound | Target Enzymes | IC50 (nM) | Selectivity Notes |
---|---|---|---|
This compound | MGL, HSL, FAAH | 146 (MGL), 90 (HSL), 86 (FAAH) | Multi-target; debated mechanism |
JZL184 | MAGL | 10 | Highly selective for MAGL |
URB597 | FAAH | 5 | FAAH-specific |
Atglistatin | ATGL | 500–1,000 | Selective ATGL inhibitor |
Compound 4 | MAGL | 6,100 | Reversible; antiproliferative |
- JZL184 : A potent MAGL inhibitor (IC50 = 10 nM) but lacks activity against HSL or FAAH. Unlike this compound, JZL184’s selectivity reduces off-target effects but limits therapeutic breadth .
- URB597 : FAAH-specific (IC50 = 5 nM), making it superior for FAAH-related pathologies (e.g., pain), whereas this compound’s multi-target action may benefit complex conditions like obesity or viral infections .
- Atglistatin : Targets adipose triglyceride lipase (ATGL), complementing this compound’s HSL/MGL inhibition. Co-treatment with both inhibitors reduces free fatty acid (FFA) release synergistically (84% inhibition in adipocytes) .
Mechanistic Differences
- Reversibility : this compound’s mechanism is context-dependent. Muccioli et al. reported irreversible MGL inhibition , while Minkkilä et al. suggested reversibility . In contrast, JZL184 and URB597 are irreversible inhibitors .
- Antiviral Action: this compound and Atglistatin reduce viral replication (e.g., SARS-CoV-2, influenza A) by blocking lipolysis-dependent lipid droplet utilization. This compound alone shows dose-dependent reduction in viral genome copies (72% at 10 µM) , outperforming Atglistatin in some models .
Biological Activity
CAY10499 is a selective inhibitor of hormone-sensitive lipase (HSL), a critical enzyme involved in lipid metabolism. This compound has garnered attention due to its diverse biological activities, particularly in the regulation of lipolysis, steroidogenesis, and its potential therapeutic applications in viral infections. This article explores the biological activity of this compound, supported by data tables and case studies from various research findings.
This compound primarily functions by inhibiting HSL, which plays a vital role in the hydrolysis of triglycerides and cholesteryl esters in adipocytes and steroidogenic tissues. The inhibition of HSL activity leads to decreased availability of free fatty acids (FFAs) and cholesterol, which are essential for various cellular processes.
Key Findings:
- Inhibition of HSL by this compound effectively suppressed the expression of steroidogenic acute regulatory protein (StAR) and subsequent progesterone synthesis in MA-10 mouse Leydig cells when stimulated with dibutyryl cyclic AMP (Bt2cAMP) .
- This compound treatment resulted in increased cholesteryl ester levels and reduced cholesterol content, demonstrating its role in modulating lipid metabolism .
Biological Activity in Viral Infections
Recent studies have highlighted the antiviral properties of this compound, particularly against SARS-CoV-2 and influenza A virus (IAV). The compound's ability to inhibit lipolysis in virus-infected cells has been linked to reduced viral replication and inflammatory responses.
Research Findings:
- Treatment with this compound significantly decreased TNF-α, IL-6, and MCP-1 levels in SARS-CoV-2-infected Vero E6 cells, indicating its potential to modulate inflammatory responses during viral infections .
- In vitro studies demonstrated that this compound reduced intracellular FFAs and glycerol levels in virus-infected cells, contributing to the retention of intracellular lipid droplets .
Case Studies and Experimental Data
Several case studies have been conducted to evaluate the biological effects of this compound across different cell types. Below is a summary table highlighting key experimental findings:
Implications for Drug Discovery
This compound serves as a valuable pharmacological tool for studying lipid metabolism and its implications in various diseases. Its dual role as an HSL inhibitor and potential antiviral agent opens avenues for further research into therapeutic applications.
Considerations:
- While this compound is primarily recognized for its specificity towards HSL, it has also been shown to inhibit other lipases, raising questions about selectivity in drug development .
- The compound's influence on inflammatory pathways suggests potential applications beyond metabolic disorders, including its use as an adjunct therapy in viral infections .
Q & A
Basic Research Questions
Q. What are the primary enzymatic targets of CAY10499, and how do they influence its application in metabolic and cancer research?
this compound is a non-selective inhibitor targeting monoglyceride lipase (MGL), fatty acid amide hydrolase (FAAH), and hormone-sensitive lipase (HSL), with reported IC50 values of 92 nM, 86 nM, and 90 nM, respectively . These enzymes regulate lipid metabolism and signaling pathways, such as 2-arachidonoylglycerol (2-AG) hydrolysis by MGL, making this compound valuable for studying metabolic dysregulation, inflammation, and cancer progression .
Q. What methodological considerations are critical when designing in vitro assays to evaluate this compound’s inhibition of MGL?
Key factors include:
- Pre-incubation time : this compound’s inhibition efficacy increases with prolonged pre-incubation due to its covalent binding mechanism .
- Substrate selection : Use validated substrates (e.g., 4-nitrophenyl acetate for MGL) and compare results across assays (e.g., HPLC/UV vs. radiometric methods) to ensure reproducibility .
- Enzyme source : Recombinant human enzymes or cell lysates may yield differing IC50 values due to variations in enzyme conformation or cofactors .
Q. How does this compound’s inhibition profile compare across FAAH, HSL, and MGL in complex biological systems?
this compound exhibits partial selectivity, with IC50 values of 76 nM for FAAH and 0.5 µM for MGL in human recombinant systems . To validate selectivity, researchers should:
- Use enzyme-specific substrates (e.g., 4-NPA for MGL, oleoyl-CoA for HSL).
- Perform counter-screens against related lipases (e.g., diacylglycerol lipase) to rule off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound’s inhibition (e.g., irreversible vs. reversible) across studies?
Discrepancies arise from experimental parameters (e.g., pre-incubation time, enzyme source). For example:
- Muccioli et al. reported irreversible inhibition after prolonged pre-incubation .
- Minkkilä et al. observed reversible binding under shorter incubation periods . Methodological resolution :
- Conduct time-dependent kinetic assays to assess binding permanency.
- Use washout experiments to test reversibility in cell-based models .
Q. How do variations in experimental design affect reported IC50 values, and what best practices ensure consistency?
IC50 values for this compound vary due to:
- Substrate competition : Higher substrate concentrations reduce apparent potency .
- Enzyme preparation : Recombinant vs. native enzymes may exhibit differing kinetics . Best practices :
- Standardize pre-incubation times (≥30 minutes for covalent inhibitors).
- Validate assays with reference inhibitors (e.g., JZL184 for MGL) .
Q. What strategies optimize this compound’s use in in vivo models to study cancer progression or lipid metabolism?
- Dosing : Administer this compound at 10–20 mg/kg in murine models to achieve sustained MGL inhibition .
- Model selection : Use cancer cell lines overexpressing MAGL (e.g., OVCAR3, MDA-MB-231) to assess antiproliferative effects .
- Biomarker analysis : Measure 2-AG levels in tissues to confirm target engagement .
Q. How do cell line-specific responses to this compound inform its potential as a targeted therapeutic in ovarian and breast cancers?
this compound inhibits proliferation in MAGL-overexpressing lines (e.g., OVCAR3, IC50 = 34 µM; MDA-MB-231, IC50 = 89 µM) but shows reduced activity in low-MAGL lines (e.g., COV318) . Researchers should:
- Validate MAGL expression via Western blot before testing.
- Pair this compound with genetic knockdown (siRNA) to confirm mechanism .
Q. What advanced techniques address this compound’s off-target effects in lipid metabolism studies?
- Lipidomic profiling : Quantify changes in 2-AG, arachidonic acid, and prostaglandins post-treatment .
- CRISPR/Cas9 knockout models : Eliminate MAGL in cell lines to isolate this compound’s effects on HSL or FAAH .
Q. Data Contradiction and Validation
Q. How should researchers interpret conflicting data on this compound’s antiproliferative potency across cancer cell lines?
Variability arises from differences in:
- MAGL expression levels : High MAGL correlates with sensitivity (e.g., OVCAR3 vs. COV318) .
- Assay duration : Longer exposure (72+ hours) enhances cytotoxicity due to cumulative lipid metabolic disruption . Recommendation : Use dose-response curves with time-lapsed viability assays (e.g., MTT, ATP-based) .
Q. What steps validate this compound’s role in cholesterol efflux studies, such as those involving macrophage models?
- Control experiments : Co-treat with HSL inhibitor Atglistatin to isolate MGL-specific effects .
- Cholesterol-loading protocols : Pre-treat cells with methyl-β-cyclodextrin-cholesterol complexes to standardize baseline levels .
Properties
IUPAC Name |
benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTENHWTVRQKWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.